3-(6-Iodohexylidene)piperidin-2-one
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Overview
Description
3-(6-Iodohexylidene)piperidin-2-one is a compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural products . The compound this compound is characterized by the presence of an iodohexylidene group attached to the piperidin-2-one core, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Iodohexylidene)piperidin-2-one typically involves the reaction of piperidin-2-one with 6-iodohexanal under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the iodohexylidene group. The reaction is conducted in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(6-Iodohexylidene)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-Iodohexylidene)piperidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(6-Iodohexylidene)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. The presence of the iodohexylidene group enhances its binding affinity and specificity towards these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocycle with one nitrogen atom.
Piperidin-2-one: A piperidine derivative with a carbonyl group at the second position.
6-Iodohexanal: An aldehyde with an iodine atom at the sixth position.
Uniqueness
3-(6-Iodohexylidene)piperidin-2-one is unique due to the presence of the iodohexylidene group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
825611-30-1 |
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Molecular Formula |
C11H18INO |
Molecular Weight |
307.17 g/mol |
IUPAC Name |
3-(6-iodohexylidene)piperidin-2-one |
InChI |
InChI=1S/C11H18INO/c12-8-4-2-1-3-6-10-7-5-9-13-11(10)14/h6H,1-5,7-9H2,(H,13,14) |
InChI Key |
DYQMXIAIFOHQCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCCCCCI)C(=O)NC1 |
Origin of Product |
United States |
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